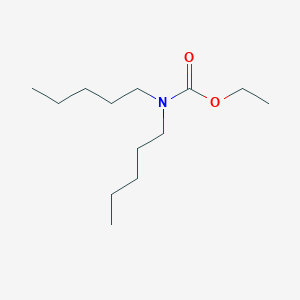
Ethyl dipentylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl dipentylcarbamate is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dipentylcarbamate can be synthesized through the reaction of dipentylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
Dipentylamine+Ethyl chloroformate→Ethyl dipentylcarbamate+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl dipentylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form dipentylamine and ethyl alcohol.
Oxidation: Under oxidative conditions, this compound can be converted to its corresponding carbamic acid derivative.
Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Dipentylamine and ethyl alcohol.
Oxidation: Carbamic acid derivative.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl dipentylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its stability and effectiveness.
Mechanism of Action
The mechanism of action of ethyl dipentylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
- Ethyl diphenylcarbamate
- Methyl carbamate
- Propyl carbamate
Comparison: Ethyl dipentylcarbamate is unique due to its specific alkyl chain length, which influences its chemical properties and reactivity. Compared to ethyl diphenylcarbamate, this compound has different solubility and stability characteristics. Methyl and propyl carbamates have shorter alkyl chains, resulting in different physical and chemical properties.
Properties
CAS No. |
5465-92-9 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
ethyl N,N-dipentylcarbamate |
InChI |
InChI=1S/C13H27NO2/c1-4-7-9-11-14(12-10-8-5-2)13(15)16-6-3/h4-12H2,1-3H3 |
InChI Key |
CASZBYBIFZEQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















